molecular formula C8H15N B1419780 4-Cyclopropylpiperidine CAS No. 208245-59-4

4-Cyclopropylpiperidine

Cat. No.: B1419780
CAS No.: 208245-59-4
M. Wt: 125.21 g/mol
InChI Key: NCNVPWCTEBODPS-UHFFFAOYSA-N
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Description

4-Cyclopropylpiperidine is a cyclic organic compound characterized by a piperidine ring with a cyclopropyl group attached to it. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of multicomponent reactions such as the Strecker synthesis, the Hanch synthesis of dihydropyridines and pyrroles, the Biginelli reaction, the Mannich reaction, and the Ugi reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylpiperidone, while reduction may yield cyclopropylpiperidine derivatives with altered functional groups.

Scientific Research Applications

4-Cyclopropylpiperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in drug development.

    Industry: It is used in manufacturing processes and environmental research.

Mechanism of Action

The mechanism of action of 4-Cyclopropylpiperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Dihydropyridine: A derivative of pyridine with two additional hydrogen atoms.

    Spiropiperidine: A piperidine derivative with a spirocyclic structure.

Uniqueness

4-Cyclopropylpiperidine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific reactivity and applications .

Biological Activity

4-Cyclopropylpiperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a piperidine derivative characterized by the presence of a cyclopropyl group at the fourth position of the piperidine ring. Piperidine derivatives are known for their versatility in biological activity, including effects on neurotransmitter systems, antimicrobial properties, and anticancer effects.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, a study indicated that compounds containing piperidine scaffolds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key proteins involved in cell survival, such as PARP-1 .

  • Mechanism of Action : The compound's anticancer activity is often linked to its ability to inhibit topoisomerases I and II, which are crucial for DNA replication and repair. By disrupting these enzymes, this compound can lead to cell cycle arrest and subsequent apoptosis .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of piperazine, including those with cyclopropyl substitutions, exhibit significant antibacterial and antifungal activities. For example, certain synthesized derivatives displayed potent activity against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .

  • In Vitro Studies : Various piperazine derivatives were tested against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial efficacy .

3. HIV-1 Protease Inhibition

Another promising area of research involves the use of this compound as an inhibitor of HIV-1 protease. Compounds designed with this scaffold have shown half-maximal inhibitory concentrations (IC50) below 20 nM against HIV-1 protease, indicating strong antiviral activity .

  • Specific Findings : One particular derivative exhibited an IC50 value of 3.61 nM and demonstrated significant inhibition against both wild-type and drug-resistant variants of HIV-1 .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Properties : A series of experiments conducted at the National Cancer Institute assessed various piperidine derivatives for their anticancer effects across 60 cancer cell lines. The results indicated that modifications to the piperidine structure could enhance cytotoxicity and selectivity towards specific cancer types .
  • Antimicrobial Evaluation : A study synthesized multiple cyclopropyl-piperazine derivatives and tested them against common bacterial pathogens. The results showed that several compounds had MIC values significantly lower than those of existing antibiotics, suggesting their potential for development into new treatments for bacterial infections .

Data Tables

Biological Activity Mechanism Potency (IC50/MIC) References
AnticancerTopoisomerase inhibition; Apoptosis inductionIC50 < 20 nM in various cancer cell lines
AntimicrobialBacterial membrane disruptionMIC < 10 µg/mL against resistant strains
HIV-1 Protease InhibitionCompetitive inhibitionIC50 = 3.61 nM against wild-type HIV-1

Properties

IUPAC Name

4-cyclopropylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7(1)8-3-5-9-6-4-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNVPWCTEBODPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667099
Record name 4-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208245-59-4
Record name 4-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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